molecular formula C15H13N3O2S2 B12620990 2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine CAS No. 917809-07-5

2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine

Cat. No.: B12620990
CAS No.: 917809-07-5
M. Wt: 331.4 g/mol
InChI Key: NRJSYGJZBVLAAR-UHFFFAOYSA-N
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Description

2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine typically involves multi-step organic reactions. The starting materials often include methanesulfinyl chloride, 4-methoxyphenylamine, and thiazole derivatives. The reaction conditions may involve:

    Step 1: Formation of the thiazole ring by reacting 4-methoxyphenylamine with thioamide under acidic conditions.

    Step 2: Introduction of the methanesulfinyl group through nucleophilic substitution using methanesulfinyl chloride.

    Step 3: Cyclization to form the pyrimidine ring using appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the methanesulfinyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine: Lacks the methanesulfinyl group.

    2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]benzene: Contains a benzene ring instead of a pyrimidine ring.

Uniqueness

2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine is unique due to the presence of both the methanesulfinyl group and the thiazole-pyrimidine framework. This combination of functional groups and heterocycles may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

917809-07-5

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C15H13N3O2S2/c1-20-11-5-3-10(4-6-11)13-14(21-9-17-13)12-7-8-16-15(18-12)22(2)19/h3-9H,1-2H3

InChI Key

NRJSYGJZBVLAAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC=N2)C3=NC(=NC=C3)S(=O)C

Origin of Product

United States

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